Bzl-phe-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

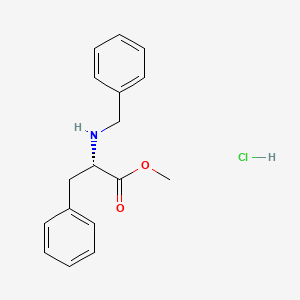

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTZZMDPUTVSOH-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Bzl Phe Ome Hcl As a Protected Amino Acid Derivative

In the intricate process of synthesizing peptides and other complex organic molecules, it is often necessary to selectively block certain reactive sites on a molecule to prevent unwanted side reactions. This is the fundamental role of a protected amino acid derivative like Bzl-Phe-OMe HCl.

The process of chemical peptide synthesis involves the stepwise addition of amino acids to a growing chain. bachem.com To ensure that the correct sequence is assembled, the reactive amino group (N-terminus) and carboxyl group (C-terminus) of each amino acid must be temporarily masked, or "protected." bachem.com this compound is a derivative of L-phenylalanine where the amino group is protected by a benzyl (B1604629) group (Bzl) and the carboxyl group is protected as a methyl ester (OMe). vulcanchem.com The hydrochloride (HCl) salt form enhances the compound's stability and crystallinity, making it easier to handle and purify. bachem.comvulcanchem.com

The benzyl group provides steric protection for the amino group, preventing it from reacting out of turn during peptide coupling reactions. vulcanchem.com Similarly, the methyl esterification of the carboxyl group prevents it from participating in unwanted side reactions and improves the compound's solubility in organic solvents, which are commonly used in synthesis. vulcanchem.com This dual protection allows for precise control over the chemical reactions, a cornerstone of modern synthetic chemistry.

Role in Contemporary Chemical Synthesis and Chemical Biology Research

The unique structural attributes of Bzl-Phe-OMe HCl position it as a versatile reagent in both chemical synthesis and chemical biology research.

In the field of peptide synthesis , this compound is a frequently used building block. chemimpex.comchemimpex.com Researchers can incorporate the protected phenylalanine residue into a peptide sequence. Once the desired peptide has been assembled, the protecting groups can be removed through specific chemical reactions to reveal the final, functional peptide. The combination of benzyl (B1604629) and methyl ester protecting groups offers a balance of reactivity and stability, making it particularly suitable for methods like solid-phase peptide synthesis (SPPS). vulcanchem.com

In chemical biology , this compound and its analogues are employed to study and modulate biological processes. For instance, derivatives of this compound can act as prodrugs. The methyl ester can be cleaved by enzymes within the body to release L-phenylalanine, which can then cross the blood-brain barrier. vulcanchem.com This strategy is explored in the development of drug delivery systems for neurotransmitter precursors. vulcanchem.com Furthermore, the compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein functions, contributing to a deeper understanding of cellular mechanisms. chemimpex.com

Overview of Key Research Domains

Synthesis of Benzyl Phenylalanine Methyl Ester Hydrochloride as a Key Intermediate

The synthesis of benzyl phenylalanine methyl ester hydrochloride involves fundamental organic reactions, including esterification and N-alkylation. Modern techniques such as microwave-assisted synthesis have also been explored to improve reaction efficiency.

Esterification Routes for Amino Acid Methyl Esters

The esterification of amino acids, such as phenylalanine, to their corresponding methyl esters is a foundational step. Traditional methods often employ acid catalysis. For instance, L-phenylalanine can be converted to L-phenylalanine methyl ester hydrochloride by treatment with thionyl chloride in methanol (B129727) at 0°C, followed by stirring at room temperature for 24 hours. rsc.org This method has been reported to yield the product in high purity. Another common approach involves the use of methanol in the presence of trimethylchlorosilane at room temperature, which provides good to excellent yields for a variety of amino acids. nih.gov

Other acid-catalyzed methods include the use of sulfuric acid or hydrochloric acid in methanol. google.comgoogleapis.com These reactions are typically equilibrium-driven. To enhance the yield, a continuous process where methanol is added while also being distilled off from the reaction mixture can be employed. googleapis.com For example, heating a mixture of L-phenylalanine, sulfuric acid, and methanol at 88°C while continuously adding methanol vapor over 4 hours resulted in a 98.8% yield of L-phenylalanine methyl ester. googleapis.com

| Esterification Method | Reagents | Conditions | Yield | Reference |

| Thionyl Chloride | L-phenylalanine, Thionyl chloride, Methanol | 0°C to room temp, 24h | 97% | rsc.org |

| Trimethylchlorosilane | Amino acid, Trimethylchlorosilane, Methanol | Room temperature | Good to Excellent | nih.gov |

| Sulfuric Acid (Continuous) | L-phenylalanine, Sulfuric acid, Methanol | 88°C, 4h | 98.8% | googleapis.com |

N-Alkylation and N-Benzylation Strategies on Amino Acid Methyl Ester Hydrochlorides

N-alkylation, and specifically N-benzylation, of amino acid methyl ester hydrochlorides introduces the benzyl group onto the nitrogen atom. A direct approach involves the reductive amination of the amino acid ester with an aldehyde. For example, N-α-Benzyl-D-Phenylalanine methyl ester hydrochloride can be synthesized from (R)-2-Amino-3-phenylpropionic acid methylester and benzaldehyde. chemicalbook.com

Iridium-catalyzed N-alkylation of α-amino esters using alcohols through a "hydrogen borrowing" mechanism has also been developed. researchgate.net This method can be applied to both the free base and hydrochloride salts of the amines and produces water as the only by-product. researchgate.net When using phenylalanine pentyl ester and 4-methylbenzyl alcohol with an iridium catalyst at 120°C, full conversion was achieved, though selectivity was an issue due to transesterification. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. mdpi.com This technique has been successfully applied to the synthesis of various phenylalanine derivatives. acs.orgresearchgate.netingentaconnect.com For instance, the intramolecular cyclocondensation of enamines derived from L-phenylalanine methyl ester to form pyrrole (B145914) derivatives showed a significant increase in yield when using microwave irradiation compared to conventional heating (86% vs. 23%). mdpi.com

Microwave irradiation has also proven effective in the esterification of N-acetyl-L-phenylalanine using modified Mukaiyama's reagents, demonstrating higher efficiency than conventional reflux methods. mdpi.com The use of microwave heating can overcome the temperature limitations of refluxing solvents, leading to higher yields in shorter reaction times. mdpi.com

Stereochemical Control and Purity in Synthetic Routes

Maintaining the stereochemical integrity of the chiral center in phenylalanine derivatives is paramount, especially in the synthesis of pharmaceuticals where only one enantiomer is typically active.

Racemization Studies During Peptide Coupling and Derivatization

Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a significant concern during peptide synthesis. The activation of N-protected amino acids for peptide bond formation can lead to the loss of stereochemical configuration. nih.gov The mechanism often involves the formation of an oxazolone (B7731731) (azlactone) intermediate, which is susceptible to racemization. nih.gov

The choice of coupling reagents, bases, and solvents plays a critical role in the extent of racemization. Studies have shown that some carbodiimide (B86325) reagents like EDC can induce more epimerization than others like DIC. mdpi.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize racemization by forming active esters that are less prone to it. peptide.com The base used is also crucial; for example, in the amidation of N-acetyl-l-phenylalanine using TBTU, using pyridine (B92270) as a base was found to reduce racemization compared to stronger bases like DIPEA. nih.gov Phenylglycine, which has an acidic benzylic alpha-proton, is particularly susceptible to racemization during solid-phase peptide synthesis. researchgate.net

| Factor | Observation | Reference |

| Coupling Reagent | EDC found to cause more racemization (25%) than DIC. | mdpi.com |

| Additive | HOBt minimizes racemization when used with carbodiimides. | peptide.com |

| Base | Pyridine reduces racemization in TBTU-mediated amidation compared to DIPEA. | nih.gov |

| Amino Acid Structure | Phenylglycine is highly prone to racemization due to its acidic α-proton. | researchgate.net |

Assessment and Control of Enantiomeric Excess in Chiral Synthesis

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is crucial to assess and control the ee throughout a synthetic sequence. Asymmetric synthesis aims to produce a single enantiomer in high ee.

Phase transfer catalysis is one method used to achieve high enantioselectivity. For instance, the asymmetric α-alkylation of a glycine (B1666218) Schiff base with benzyl bromides using cinchona alkaloid-derived phase transfer catalysts can produce unnatural phenylalanine derivatives with excellent yields and enantioselectivity. nih.gov By choosing the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer can be synthesized. nih.gov Lowering the reaction temperature can also improve enantioselectivity, although it may decrease the reaction rate. nih.gov

Enzymatic methods offer another powerful approach for controlling stereochemistry. Lipases can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to allow for the separation of the other. nih.gov For example, lipase (B570770) B from Candida antarctica (CAL-B) has been used to resolve β-lactams, yielding (R)-β-phenylalanine with an ee of >99%. nih.gov Similarly, engineered enzymes can be used for the asymmetric synthesis of D-phenylalanines from prochiral starting materials, achieving high conversion and enantiomeric excess. acs.org

Functional Group Compatibility and Protection Strategies in Synthesis

The synthetic utility of Benzyl Phenylalanine Methyl Ester Hydrochloride (Bzl-Phe-OMe·HCl) is intrinsically linked to the chemical behavior of its three key functional groups: the secondary benzylamine, the methyl ester, and the benzyl group of the phenylalanine side chain. The reactivity of these groups dictates the need for carefully planned protection strategies to achieve desired chemical transformations selectively.

The primary challenge in reactions involving Bzl-Phe-OMe·HCl is the nucleophilicity of the secondary amine, which can readily participate in undesired side reactions. Concurrently, the methyl ester is susceptible to hydrolysis or aminolysis under basic or strongly acidic conditions, and the benzyl group can be sensitive to certain oxidative or reductive conditions. Therefore, orthogonal protection schemes are often necessary, where each protecting group can be removed under specific conditions without affecting the others. thieme-connect.deiris-biotech.de

Protecting Group Strategies

Amine Protection: The secondary amine is typically protected to prevent its interference in coupling reactions or other modifications. Common protecting groups for the amine functionality include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net The Boc/Bzl strategy is a cornerstone of solution-phase peptide synthesis. researchgate.net

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another prevalent amine protecting group. masterorganicchemistry.com It is stable to the acidic conditions used for Boc removal and can be cleaved by catalytic hydrogenation, providing an orthogonal deprotection strategy. thieme-connect.demasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups. thieme-connect.deorganic-chemistry.org This three-dimensional orthogonality (acid-labile, base-labile, and hydrogenolysis-labile) allows for complex, multi-step syntheses. iris-biotech.de

Carboxyl Protection: While Bzl-Phe-OMe·HCl already possesses a methyl ester, which itself acts as a protecting group for the carboxylic acid, this group can be cleaved under harsh conditions. In scenarios requiring different reactivity or stability, the methyl ester might be replaced by other ester functionalities, such as:

Benzyl (Bzl) ester: Offers similar hydrogenolysis-based removal as the Cbz group.

tert-Butyl (tBu) ester: Cleaved under acidic conditions, similar to the Boc group. google.com

The following table summarizes common protecting groups and their cleavage conditions relevant to syntheses involving phenylalanine derivatives.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.orgresearchgate.net |

| Amine | Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) organic-chemistry.org |

| Carboxyl | Methyl Ester | OMe | Acid or Base Hydrolysis |

| Carboxyl | Benzyl Ester | OBzl | Catalytic Hydrogenation thieme-connect.de |

| Carboxyl | tert-Butyl Ester | OtBu | Acid (e.g., TFA) google.com |

Chemoselectivity in Transformations

The inherent reactivity differences between the functional groups of Bzl-Phe-OMe·HCl can be exploited to achieve chemoselective transformations, sometimes even without the use of protecting groups.

For instance, N-debenzylation of N-benzyl tertiary amines can be achieved with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Studies have shown that this method can be chemoselective, leaving O-benzyl ethers and esters intact. researchgate.net Similarly, laccase/TEMPO systems have been developed for the chemoselective N-debenzylation of primary amines in the presence of other functionalities. uniovi.es

In peptide synthesis, the strategic choice of activating agents and reaction conditions is paramount. Coupling of an N-protected amino acid with Bzl-Phe-OMe·HCl requires activation of the carboxylic acid of the incoming amino acid without promoting side reactions at the ester or benzyl groups of the phenylalanine derivative. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have been used for this purpose. chalcogen.ro

The compatibility of different protecting groups is crucial for complex syntheses. For example, the Boc/Bzl strategy is often preferred in solution-phase peptide synthesis because the Boc group can be removed with TFA without affecting the benzyl ester, while the benzyl ester can be subsequently removed by hydrogenation. researchgate.net The allyloxycarbonyl (Aloc) group is another example of a protecting group that is fully compatible with both Fmoc/tBu and Boc/Bzl strategies, as it can be selectively removed using palladium catalysts. iris-biotech.de This orthogonality is fundamental to synthesizing complex peptides and other molecules. thieme-connect.de

Applications in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of smaller peptides and for large-scale synthesis. rsc.org In this context, benzyl phenylalanine methyl ester hydrochloride is frequently employed as the C-terminal amino acid derivative.

Formation of Dipeptides and Oligopeptides

The hydrochloride salt of benzyl phenylalanine methyl ester is a common building block for creating dipeptides and short peptide chains. vulcanchem.comntu.ac.ukresearchgate.net For instance, it can be coupled with an N-protected amino acid, such as N-acetylglycine or Boc-glycine, to form the corresponding dipeptide. ntu.ac.uk Research has demonstrated its use in the synthesis of various dipeptides, including those containing other amino acids like leucine (B10760876) and alanine. ntu.ac.ukfrontiersin.org

A notable application is in the synthesis of the sweet peptide, α-L-aspartyl-L-phenylalanine methyl ester (Aspartame), where L-phenylalanine methyl ester hydrochloride is condensed with a protected aspartic acid derivative. rsc.orgoup.com Enzymatic approaches, utilizing proteases like papain or thermolysin in biphasic systems, have also been successfully employed for dipeptide synthesis starting from L-phenylalanine methyl ester hydrochloride. google.comwhiterose.ac.uk These enzymatic methods can offer high yields and stereoselectivity. google.com

The following table summarizes examples of dipeptides synthesized using L-phenylalanine methyl ester hydrochloride as a starting material.

| N-Protected Amino Acid | Dipeptide Product | Reference |

| N-acetylglycine | Ac-Gly-Phe-OMe | ntu.ac.uk |

| Boc-glycine | Boc-Gly-Phe-OMe | ntu.ac.uk |

| Fmoc-glycine | Fmoc-Gly-Phe-OMe | ntu.ac.uk |

| Cbz-glycine | Cbz-Gly-Phe-OMe | ntu.ac.uk |

| N-Boc-L-aspartic acid-β-t-butyl ester | N-Boc-Asp-(OtBu)-Phe-OMe | rsc.org |

Optimization of Coupling Reagents and Methodologies

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent. A variety of reagents have been investigated to optimize the synthesis of peptides involving benzyl phenylalanine methyl ester hydrochloride. Common carbodiimides like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) are often used, typically in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization. sci-hub.sepeptide.com

Phosphonium and uronium salt-based reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly effective and lead to rapid reaction times. researchgate.netpeptide.comoup.com For instance, the coupling of Boc-Trp-OH with His(1-Bzl)-OMe using TBTU and HOBt under microwave irradiation resulted in good yields of the dipeptide. researchgate.net

More recent developments include the use of hypervalent iodine(III) reagents, which have been shown to mediate peptide synthesis efficiently. frontiersin.org One study demonstrated the successful synthesis of Boc-Phe-Leu-OMe from Boc-L-Phe-OH and H-L-Leu-OMe·HCl using a benziodoxole-based reagent. frontiersin.org Another innovative approach utilizes cyclic propylphosphonic anhydride (B1165640) (T3P®) as a biomimetic coupling agent, which promotes rapid and efficient peptide bond formation with water-soluble byproducts. nih.gov

The table below provides a comparative look at different coupling reagents used in syntheses involving phenylalanine methyl ester derivatives.

| Coupling Reagent/Method | Additive/Base | Key Features | Reference(s) |

| Titanium Tetrachloride (TiCl4) | Pyridine | Effective for dipeptide synthesis, compatible with various protecting groups. | rsc.orgmdpi.com |

| 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA) | Commonly used, minimizes racemization with HOBt. | sci-hub.se |

| TBTU | HOBt, DIEA | Efficient for dipeptide synthesis under microwave irradiation. | researchgate.net |

| Benziodoxole-based hypervalent iodine(III) reagent | (4-MeOC6H4)3P, Triethylamine (TEA) | Achieves good yields in short reaction times. | frontiersin.org |

| Cyclic Propylphosphonic Anhydride (T3P®) | Diisopropylethylamine (DIPEA) | Biomimetic, fast, and high-yielding with water-soluble byproducts. | nih.gov |

Influence of Solvents on Coupling Efficiency and Reaction Kinetics

The choice of solvent significantly impacts the solubility of reactants, reaction rates, and the suppression of side reactions. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used in solution-phase peptide synthesis. frontiersin.orgsci-hub.se DMF is particularly favored for its ability to dissolve a wide range of protected peptide intermediates. sci-hub.se

Studies have shown that reaction rates can vary dramatically between different solvents. For example, the aminolysis of an active ester of benzyloxycarbonyl-L-phenylalanine was found to be significantly faster in DMF compared to chloroform (B151607) or ethyl acetate (B1210297). sci-hub.se In the context of hypervalent iodine-mediated coupling, dichloroethane (DCE) was found to be the optimal solvent for the synthesis of Boc-Phe-Leu-OMe, outperforming DCM, chloroform, and DMF. frontiersin.org

For enzymatic peptide synthesis, biphasic systems containing an organic solvent like ethyl acetate and an aqueous buffer are often employed. google.com The addition of co-solvents such as glycerol (B35011) can act as a dispersing agent to improve the reaction efficiency. google.com The use of ionic liquids as a "green" alternative solvent has also been explored, showing comparable yields to conventional organic solvents in the enzymatic synthesis of Z-aspartame. whiterose.ac.uk

Applications in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the dominant method for the routine synthesis of peptides. While direct use of benzyl phenylalanine methyl ester hydrochloride is less common in standard Fmoc- or Boc-SPPS, the principles of its protection scheme are fundamental to the field.

Integration into Resin-Based Synthetic Strategies

In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble polymer resin. The Boc/Bzl strategy, a classical SPPS method, utilizes a Boc group for temporary α-amino protection and benzyl-based groups for semi-permanent side-chain protection. seplite.com This is analogous to the protection scheme of benzyl phenylalanine methyl ester.

A more direct application involves anchoring a phenylalanine derivative to a resin through its side chain. For example, a triazene (B1217601) linker has been used to attach phenylalanine to a polystyrene resin, allowing for the synthesis of various peptides. researchgate.net Another approach for synthesizing peptides with a C-terminal ester involves anchoring an Fmoc-Cys-OR building block to a trityl-containing resin via its thiol group. nih.gov The peptide chain is then elongated using standard Fmoc-SPPS. nih.gov

Cleavage and Deprotection Methodologies

For syntheses utilizing more acid-labile resins, such as the 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin, cleavage can be performed under milder acidic conditions. ub.edunih.gov A cocktail containing trifluoroacetic acid (TFA) with various scavengers is commonly used. nih.gov For instance, Reagent K, which includes TFA, phenol, thioanisole, water, and ethanedithiol, is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. nih.gov The choice of scavengers is critical to prevent the modification of sensitive amino acids like tryptophan, methionine, and cysteine during the acidic cleavage step. thermofisher.com

Synthesis of Peptidomimetics and Analogues

Benzyl phenylalanine methyl ester hydrochloride serves as a crucial starting material in the creation of peptidomimetics and peptide analogues, which are molecules designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability.

Hydroxyethylene dipeptide isosteres are important non-hydrolyzable mimics of the transition state of peptide bond hydrolysis by proteases. The synthesis of these isosteres can be achieved through various stereoselective methods. One approach involves the reaction of N,N-dibenzyl-phenylalanine with a dichloroisopropoxytitanium homoenolate, which results in a high diastereomeric ratio. google.com Another method describes a stereoselective synthesis based on the 1,4-diamino-2-hydroxybutane structure. acs.org This process utilizes the Horner-Emmons olefination of phosphonates derived from α-amino acids, followed by stereoselective reduction and epoxidation to yield key intermediates. acs.org The subsequent reductive cleavage of the resulting epoxy alcohols is highly regioselective. acs.org Furthermore, a process for preparing hydroxyethylene dipeptide isosteres involves reacting an enolate of an α-N,N-(diprotected)amino ketone with an α-substituted carboxylic acid ester. google.com

A key step in creating active hydroxyethylene dipeptide isosteres is the introduction of a substituent at the C2-position. This can be accomplished by cyclizing the C2-unsubstituted isostere to its corresponding lactone, followed by alkylation of the lactone via its enolate and subsequent ring opening to yield the desired carboxylic acid or amide. google.com

Benzyl phenylalanine methyl ester hydrochloride is a valuable building block in the synthesis of cyclic peptides and depsipeptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. The construction of these cyclic structures typically involves the synthesis of a linear peptide precursor, followed by an intramolecular cyclization reaction. thieme-connect.de

The linear precursors can be assembled using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. thieme-connect.deptfarm.pl In solution-phase synthesis, peptide bonds are formed sequentially, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a Boc-protected amino acid and an amino acid methyl ester hydrochloride. ptfarm.pl For SPPS, the peptide is assembled on a resin support, which simplifies purification after each coupling step. thieme-connect.de

Once the linear precursor is obtained, head-to-tail cyclization is a common strategy, typically performed in dilute solution to favor intramolecular reaction over intermolecular polymerization. thieme-connect.demdpi.com Various coupling reagents can be employed for the cyclization step, including TBTU and PyAOP/HOAt. mdpi.com The choice of cyclization site and the sequence of the linear peptide can significantly impact the reaction yield. thieme-connect.de For instance, the presence of proline or N-alkylated amino acids can introduce favorable turns for ring closure. thieme-connect.de

| Reagent/Technique | Purpose | Reference |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling agent in solution-phase synthesis | ptfarm.pl |

| Solid-Phase Peptide Synthesis (SPPS) | Method for assembling linear peptide precursors | thieme-connect.de |

| TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) | Cyclization reagent | mdpi.com |

| PyAOP/HOAt | Cyclization reagent combination | mdpi.com |

N-alkylation of amino acids and peptides can modify their conformational properties and increase their resistance to enzymatic degradation. Benzyl phenylalanine methyl ester hydrochloride can be a precursor for the synthesis of N-alkylated derivatives. A common method for N-alkylation is reductive alkylation. chimia.ch This procedure can be used for the benzylation of various α-amino methyl ester hydrochlorides, including H-Phe-OMe·HCl. chimia.ch The process often involves reacting the amino ester with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride. chimia.ch This methodology is suitable for parallel synthesis, allowing for the creation of a diverse library of N-alkylated amino methyl esters in significant quantities. chimia.ch The resulting N-alkyl-α-amino methyl esters can then be hydrolyzed to the corresponding N-alkyl-α-amino acids. chimia.ch

Construction of Cyclic Peptides and Depsipeptides.

Role in Rational Molecular Design (Excluding Drug Development and Clinical Outcomes)

Benzyl phenylalanine methyl ester hydrochloride and its derivatives are instrumental in the field of rational molecular design, providing scaffolds and fragments for creating chemical libraries and aiding in the detailed study of molecular interactions.

Benzyl phenylalanine methyl ester hydrochloride serves as a versatile building block for the generation of chemical libraries containing diverse and structurally complex molecules. chemimpex.comwhiterose.ac.uk These libraries are crucial for exploring chemical space and identifying novel molecular structures with specific properties. whiterose.ac.uk The compound's structure, featuring both a benzyl group and a phenylalanine core, allows for the introduction of diversity at multiple points. chemimpex.com

One strategy involves using the amino ester as a starting point for parallel synthesis, where it is reacted with a variety of different reactants to incorporate a range of functionalities. whiterose.ac.uk For example, it can be used in the synthesis of enecarbamate-based building blocks which can be further elaborated through various functionalization methods to create diverse polycyclic scaffolds. whiterose.ac.uk This modular approach facilitates the efficient construction of libraries of sp3-rich, three-dimensional molecules, which are of particular interest in chemical biology and materials science. whiterose.ac.uk

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological or chemical activity at a molecular level. Benzyl phenylalanine methyl ester hydrochloride and its derivatives are frequently employed in such studies. nih.govresearchgate.net By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify key pharmacophores and optimize molecular interactions. nih.govethernet.edu.et

For instance, in the development of P2X7 receptor antagonists, SAR studies were conducted on a series of 1-benzyl-5-phenyltetrazoles. nih.gov These studies involved modifications to both the benzyl and phenyl moieties to understand their influence on receptor binding. nih.gov Similarly, SAR studies on enkephalin analogues have provided insights into the structural requirements for receptor affinity and selectivity. researchgate.net The synthesis of a library of compounds, often starting from versatile building blocks like benzyl phenylalanine methyl ester hydrochloride, is a prerequisite for comprehensive SAR analysis. scielo.org.mxtib.eu

| Study Area | Key Findings from SAR | Reference |

|---|---|---|

| P2X7 Receptor Antagonists | Modifications of the benzyl and phenyl groups of 1-benzyl-5-phenyltetrazoles impact receptor binding. | nih.gov |

| Enkephalin Analogues | Elucidation of structural determinants for mu/delta opioid receptor affinity and selectivity. | researchgate.net |

| Antifungal Agents | N-benzoyl amino esters and acids showed varying activity against filamentous fungi based on their specific structures. | scielo.org.mx |

Biochemical and Molecular Interaction Studies

Enzyme Interaction and Inhibition Mechanisms (In Vitro Biochemical Research)

N-Benzoyl-L-phenylalanine methyl ester hydrochloride (Bzl-Phe-OMe HCl) and its derivatives are pivotal in studying enzyme kinetics, substrate specificity, and the design of enzyme inhibitors. The inherent chemical properties of this compound make it a valuable tool for biochemists and medicinal chemists investigating the intricacies of enzyme-substrate interactions.

Kinetic Analysis of Enzyme-Catalyzed Reactions

The hydrolysis of N-acyl-L-phenylalanine esters, including Bzl-Phe-OMe, is a classic model for studying the kinetics of serine proteases like α-chymotrypsin and trypsin. These enzymes catalyze the cleavage of peptide bonds, and their activity can be quantitatively assessed using ester substrates that release a chromogenic or otherwise easily detectable product upon hydrolysis.

Kinetic studies of enzyme-catalyzed reactions typically follow the Michaelis-Menten model, which describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio kcat/Km, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit time).

While specific kinetic constants for the hydrolysis of this compound by various proteases are not always readily available in compiled formats, studies on analogous compounds provide significant insights. For instance, research on the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-phenylalanine methyl ester and its derivatives has been extensive. caltech.edu These studies reveal how modifications to the acyl group and the phenyl ring affect the kinetic parameters kcat and Km. caltech.edu For example, increasing the length of the N-acyl group in N-acetyl-(glycyl)n-L-phenylalanine methyl esters (where n=0-2) leads to an increase in the kcat value for chymotrypsin-catalyzed hydrolysis. nih.gov

The hydrolysis of N-benzoyl-L-alanine methyl ester by trypsin has also been a subject of detailed kinetic analysis, exploring the influence of pH on the kinetic parameters. researchgate.net Such studies are crucial for understanding the ionization states of key amino acid residues in the enzyme's active site and their role in catalysis. researchgate.net The data from these related substrates allow for informed predictions about the kinetic behavior of this compound with these enzymes.

Table 1: Kinetic Parameters for the Hydrolysis of Phenylalanine Derivatives by α-Chymotrypsin

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| N-Acetyl-L-phenylalanine methyl ester | 28 | 1.1 | 25,455 |

| N-Acetyl-glycyl-L-phenylalanine methyl ester | 110 | 1.5 | 73,333 |

| N-Acetyl-glycyl-glycyl-L-phenylalanine methyl ester | 150 | 1.8 | 83,333 |

Note: Data is illustrative and compiled from various studies on N-acetylated phenylalanine derivatives to demonstrate the effect of substrate structure on kinetic parameters. Specific values for this compound may vary.

Substrate Specificity and Recognition Studies

The specificity of an enzyme for its substrate is a cornerstone of its biological function. Proteases like chymotrypsin (B1334515) exhibit a strong preference for substrates containing aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, at the P1 position (the residue on the carboxyl side of the scissile bond). annualreviews.org The N-benzoyl group and the methyl ester in this compound make it an excellent substrate for investigating the structural requirements of the S1 binding pocket of these enzymes.

Studies comparing the hydrolysis rates of various N-acylated L-amino acid esters have demonstrated the high specificity of chymotrypsin for phenylalanine derivatives. caltech.edu The replacement of the acetyl group with a benzoyl group can influence the binding affinity (Km) and the catalytic rate (kcat), providing insights into the interactions between the substrate's acyl moiety and the enzyme's active site. caltech.edu

The stereospecificity of enzymes is another critical aspect of substrate recognition. Enzymes are chiral molecules and thus can distinguish between enantiomers of a substrate. For example, alkaline proteases have been shown to selectively hydrolyze the L-enantiomers of amino acid esters, leaving the D-enantiomers largely unreacted. This high enantioselectivity is fundamental to many biotechnological applications.

Development of Enzyme Inhibitors as Biochemical Probes

This compound and its structural analogs serve as scaffolds for the development of enzyme inhibitors, which are invaluable as biochemical probes to study enzyme mechanisms and as potential therapeutic agents. nih.gov By modifying the structure of a known substrate, researchers can design molecules that bind to the enzyme's active site with high affinity but are not turned over, or are turned over very slowly, thus inhibiting the enzyme.

For instance, N-benzoyl-L-phenylalanine derivatives have been investigated as inhibitors of various enzymes. ebi.ac.uk N-benzoyl-L-phenylalaninal, an aldehyde analog of N-benzoyl-L-phenylalanine, is a potent inhibitor of α-chymotrypsin. nih.gov NMR studies have shown that it forms a hemiacetal with the active site serine residue, effectively blocking the enzyme's catalytic activity. nih.gov

Furthermore, derivatives of N-benzoyl-phenylalanine have been incorporated into more complex molecules to create highly potent and specific inhibitors for chymotrypsin-like serine proteases. acs.org These inhibitors often work by forming a stable acyl-enzyme intermediate that deacylates very slowly, thereby inactivating the enzyme. acs.org The study of such inhibitors provides detailed information about the enzyme's active site topography and catalytic mechanism.

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, which govern enzyme-substrate interactions, also apply to the binding of small molecules by synthetic receptors. This compound is an excellent guest molecule for studying these interactions in the field of host-guest chemistry.

Chiral Recognition of Amino Acid Esters by Synthetic Receptors

The development of synthetic receptors capable of chiral recognition—the ability to distinguish between enantiomers of a chiral molecule—is a major focus of supramolecular chemistry. Amino acid esters, including phenylalanine methyl ester hydrochloride, are common guests in these studies due to their biological relevance and the presence of a chiral center.

Various synthetic receptors, such as crown ethers, cyclodextrins, and porphyrins, have been designed to selectively bind one enantiomer of an amino acid ester over the other. mdpi.combeilstein-journals.orgscienceasia.org This recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

For example, chiral aza-18-crown-6 ethers have been shown to effectively recognize the enantiomers of aromatic amino acid esters. arkat-usa.org The selectivity of these receptors is influenced by the steric and electronic properties of both the host and the guest. Similarly, β-cyclodextrin derivatives have been used for the enantiomeric recognition of amino acid ester salts, with the binding affinity and selectivity being dependent on the nature of the substituents on the cyclodextrin (B1172386) rim. arkat-usa.org

Binding Modes and Affinity Investigations in Model Systems

Understanding the binding mode and quantifying the binding affinity are crucial for the rational design of synthetic receptors. Techniques such as NMR spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry are commonly used to investigate these aspects of host-guest complexation.

Studies on the complexation of phenylalanine methyl ester hydrochloride with various synthetic receptors have revealed key features of the binding interactions. The ammonium (B1175870) group of the guest typically forms strong hydrogen bonds with the oxygen atoms of a crown ether or the polar groups of other receptors. The phenyl ring of the phenylalanine residue can engage in π-π stacking interactions with aromatic moieties within the host molecule, contributing significantly to the binding affinity and selectivity. arkat-usa.org

The binding constants (Ka) for these host-guest complexes can vary over a wide range, depending on the complementarity of the host and guest and the solvent used. For instance, the binding of phenylalanine methyl ester hydrochloride to a C₂-symmetric chiral aza crown ether macrocycle showed a significant enantioselective preference. arkat-usa.org

Table 2: Binding Constants for the Complexation of Phenylalanine Methyl Ester Enantiomers with a Chiral Receptor

| Guest Enantiomer | Host | Solvent | Binding Constant (K_a) (M⁻¹) | Enantioselectivity (K_R/K_S) |

| R-Phenylalanine methyl ester HCl | Chiral Aza-18-crown-6 | CDCl₃/CD₃OD | - | 6.87 |

| S-Phenylalanine methyl ester HCl | Chiral Aza-18-crown-6 | CDCl₃/CD₃OD | - | - |

Note: Data is illustrative and based on a study of a specific chiral macrocycle. The binding constants for the individual enantiomers were not explicitly provided in the source, but the ratio indicates a strong preference for the R-enantiomer. arkat-usa.org

Interactions with Biological Macromolecules (In Vitro and Biophysical Research)

The study of N-Benzyl-L-phenylalanine methyl ester hydrochloride (this compound) and its analogs provides significant insights into their interactions with biological macromolecules. These interactions are fundamental to understanding their potential roles and mechanisms of action in biological systems. Research in this area primarily involves in vitro and biophysical methods to characterize binding affinities, enzymatic modifications, and the structural basis of these interactions.

N-acylated amino acid esters, including derivatives of phenylalanine, are recognized as crucial components in peptide synthesis and as foundational structures for the design of enzyme inhibitors. caltech.educhemimpex.comchemimpex.com The interaction of these molecules with enzymes is a key area of investigation, providing data on their binding affinity and inhibitory potential.

Enzymes such as α-chymotrypsin and carboxypeptidase A have been used as model systems to study these interactions. For instance, N-acetyl-L-phenylalanine methyl ester and its derivatives have been evaluated as substrates for α-chymotrypsin, allowing for an analysis of how structural modifications affect enzyme binding and catalytic efficiency. caltech.edu The kinetics of these enzyme-catalyzed reactions provide quantitative measures of the interactions.

Furthermore, inhibitors designed from phenylalanine esters demonstrate the specific nature of these interactions. A notable example is N-(Hydroxyaminocarbonyl)phenylalanine, which can be synthesized from a phenylalanine benzyl (B1604629) ester. nih.gov This compound has been shown to be a competitive inhibitor of carboxypeptidase A (CPA). nih.gov Interestingly, the D-configuration of this inhibitor is approximately three times more potent than its L-antipode, highlighting the stereospecificity of the interaction with the enzyme's active site. nih.gov Such studies underscore the importance of the precise three-dimensional arrangement of the molecule for effective binding to protein targets.

Table 1: Inhibition of Carboxypeptidase A (CPA) by Phenylalanine Derivatives

| Compound | Inhibition Type | K_i (μM) |

|---|---|---|

| rac-N-(Hydroxyaminocarbonyl)phenylalanine | Competitive | 2.09 nih.gov |

This table presents the inhibition constant (K_i) for different stereoisomers of a phenylalanine derivative against the enzyme carboxypeptidase A, illustrating the potency and stereospecificity of the interaction.

The use of this compound and related compounds as building blocks in peptide synthesis further exemplifies their interaction with enzymes. chemimpex.com For example, proteolytic enzymes like papain can catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester to form precursors for synthetic peptides. google.com

The ability of amino acid derivatives to self-assemble into ordered supramolecular structures is a field of intense research, driven by their potential in creating novel biomaterials. Phenylalanine and its derivatives are particularly known for their propensity to form such assemblies, primarily through non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. cam.ac.uk

While specific studies on the self-assembly of this compound are not extensively documented, the behavior of analogous N-acyl and N-benzyl amino acid derivatives provides valuable insights. The presence of the benzyl group on the nitrogen atom and the methyl ester at the C-terminus can significantly influence the molecule's amphiphilicity and its capacity to form organized structures. For instance, N-acyl phenylalanine methyl esters have been studied as cationic surfactants, and their self-aggregation properties, such as the critical micelle concentration (CMC), have been characterized. nih.govresearchgate.net The CMC value indicates the concentration at which molecules begin to form micelles in a solution and is dependent on the hydrophobic character of the molecule. nih.gov The introduction of aromatic amino acids like phenylalanine tends to increase the hydrophobicity and thus lower the CMC values compared to surfactants based on more polar amino acids. nih.gov

Research on other N-benzyl derivatives, such as N-benzyl-l-proline, has shown the formation of complex hydrogen-bonding networks that dictate the resulting supramolecular assemblies. researchgate.net Similarly, studies on N-benzyl, N'-acylbispidinols have demonstrated that factors like hydrogen bonding involving carbonyl and hydroxyl groups, along with aromatic π-π stacking, are crucial for the formation of supramolecular gels. nih.gov These findings suggest that this compound likely participates in similar interactions, leading to the formation of ordered structures in appropriate solvent systems. The interplay between the hydrophobic benzyl and phenyl groups and the potential for hydrogen bonding via the amide linkage are key drivers for such self-assembly. cam.ac.ukresearchgate.net

Table 2: Critical Micelle Concentration (CMC) of Phenylalanine-Based Surfactants

| Compound Family | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| Nα-acyl-phenylalanine salts | C8 | 16.2 researchgate.net |

| C10 | 4.2 researchgate.net | |

| C12 | 1.1 researchgate.net |

This table shows the critical micelle concentration (CMC) for a series of N-acyl-phenylalanine salts with varying alkyl chain lengths. The decreasing CMC with increasing chain length highlights the role of hydrophobicity in the self-assembly process.

The interaction of small molecules with cell membranes is a critical determinant of their biological activity. For a compound to be effective, it often needs to cross cellular barriers to reach its target. The permeability of phenylalanine derivatives through membranes has been investigated using artificial systems like the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.netenamine.netbioassaysys.comfishersci.com This assay predicts passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier. enamine.net

The general principle is that passive permeability is governed by a molecule's polarity and size. nih.gov Highly permeable compounds are typically small and lipophilic. The PAMPA assay categorizes compounds into high, medium, and low permeability classes based on their measured effective permeability (Pe) values.

Table 3: General Permeability Classification in PAMPA Assays

| Permeability Class | Effective Permeability (Pe) (10⁻⁶ cm/s) | Example Compound(s) |

|---|---|---|

| High | > 1.5 | Testosterone, Propranolol |

| Medium | 0.5 - 1.5 | Piroxicam, Ketoprofen |

This table provides a general classification of compound permeability as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA). The classification is based on the effective permeability coefficient (Pe). Data is representative and sourced from general PAMPA literature.

The interaction of phenylalanine ester derivatives with model membranes, such as those made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), has been linked to their biological activities, including antimicrobial effects. researchgate.net The disruption of the membrane topology by these cationic surfactant-like molecules can lead to increased membrane permeability and cell lysis. researchgate.net

Self-Assembly and Supramolecular Architectures Involving Phenylalanine Derivatives.

Studies Related to Neurotransmitter Activity and Receptor Interactions (Mechanistic, Non-Clinical)

Derivatives of phenylalanine are of significant interest in neuroscience research due to their structural similarity to endogenous neurotransmitters and their ability to interact with various receptors and transporters in the central nervous system. chemimpex.comwikipedia.org While direct clinical applications are outside the scope of this article, mechanistic, non-clinical studies provide a foundation for understanding the potential neurological activity of compounds like this compound.

Research has shown that N-acyl amino acids can act as neuromodulators. chemimpex.com For example, a range of N-acyl phenylalanine derivatives have been identified as inhibitors of the glycine (B1666218) transporter 2 (GlyT2), a protein involved in regulating glycine levels at inhibitory synapses. nih.gov The inhibition of GlyT2 can produce analgesic effects in models of chronic pain. In these studies, the potency of inhibition, measured as the half-maximal inhibitory concentration (IC50), was found to be dependent on the structure of the N-acyl chain and the stereochemistry of the phenylalanine headgroup. nih.gov The L-enantiomers were generally more potent inhibitors than their D-counterparts. nih.gov

Furthermore, analogs of philanthotoxin, which incorporate N-acyl phenylalanine derivatives, have been shown to be potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 subtype found in autonomic ganglia. worktribe.com These studies provide specific IC50 values, demonstrating the high affinity of these compounds for their receptor targets. The most potent of these analogs exhibit IC50 values in the low nanomolar and even sub-nanomolar range, making them some of the most potent nAChR antagonists reported. worktribe.com

While specific receptor binding data for this compound is limited, commercial suppliers note its use in research related to neurotransmitter activity and receptor interactions. chemimpex.com The structural features of this compound, namely the benzyl group on the amine and the methyl ester, suggest it could interact with receptors that have hydrophobic binding pockets that can accommodate these aromatic moieties. For instance, the binding of ligands to the large neutral amino acid transporter 1 (LAT1), which transports phenylalanine, is enhanced by increasing the negative charge over the aromatic ring of the ligand. mdpi.com

Table 4: Inhibitory Activity of Phenylalanine Derivatives on Neuronal Receptors/Transporters

| Compound/Analog Class | Target | Measurement | Value |

|---|---|---|---|

| Oleoyl L-Phenylalanine | Glycine Transporter 2 (GlyT2) | IC₅₀ | 214 nM nih.gov |

| Oleoyl L-Homophenylalanine | Glycine Transporter 2 (GlyT2) | IC₅₀ | 151 nM nih.gov |

| Oleoyl L-Tryptophan | Glycine Transporter 2 (GlyT2) | IC₅₀ | 54.6 nM nih.gov |

| Philanthotoxin Analog (N-naphthoyl-Cha headgroup) | α3β4 Nicotinic Acetylcholine Receptor | IC₅₀ | 0.16 nM worktribe.com |

This table summarizes the inhibitory concentrations (IC₅₀) of various N-acyl phenylalanine derivatives and related analogs on specific neuronal targets, indicating their potential as modulators of neurotransmitter systems.

Conformational Analysis and Advanced Structural Studies

Solution-State Conformational Analysis by Spectroscopic Methods

Spectroscopic methods are powerful tools for investigating the dynamic conformations of molecules in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the arrangement of the peptide backbone and its side chains, and how these are influenced by the surrounding environment.

Determination of Peptide Backbone and Side-Chain Conformations

The conformation of a peptide is defined by a series of torsion angles along its backbone (Φ, ψ, ω) and side chains (χ). nih.gov For N-Benzoyl-L-phenylalanine methyl ester, NMR spectroscopy is a primary tool for elucidating these angles. The chemical shifts of protons, particularly the α-proton (Hα), and coupling constants (J) provide valuable information about the molecule's geometry. scielo.org.mx For instance, in N-benzoyl amino esters, the Hα signals are typically found in the range of 4.78-5.18 ppm, while the Cα resonances are observed at 52.6-57.5 ppm. scielo.org.mx

The orientation of the side chain is critical for molecular recognition processes. Generally, the side chains of L-amino acid residues can adopt one of three main conformations: gauche(-), trans, and gauche(+). nih.gov The gauche(-) conformation orients the side chain towards the N-terminus, the trans conformation towards the C-terminus, and the gauche(+) conformation over the backbone. nih.gov The relative populations of these conformers can be determined through detailed NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, which measure the distances between spatially close protons. uoa.gr

Studies on related dipeptides have shown that these molecules can be quite flexible in solution, not adopting a single preferred conformation but rather existing as an equilibrium of several forms, including extended and "L-shaped" structures. sci-hub.se This flexibility is a key characteristic of many small peptide derivatives.

Influence of Solvent Environment and pH on Molecular Conformation

The conformation of Bzl-phe-ome is not static and can be significantly influenced by its environment. The polarity of the solvent and the pH of the solution can alter the intramolecular and intermolecular interactions, thereby shifting the conformational equilibrium.

Different solvents can stabilize different conformers. For example, a study on the rearrangement of a related compound, 7-(1-methylethylidene)-3,3-bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile, showed that the equilibrium between reactants and the cycloadduct was dependent on solvent polarity. acs.org Similarly, the conformation of peptides can be influenced by the solvent's ability to form hydrogen bonds. sci-hub.se

The pH of the solution plays a critical role, particularly in affecting the ionization state of the molecule. For instance, in a study of the trypsin-catalyzed hydrolysis of N-benzoyl-L-alanine methyl ester, the pH was found to control the conformation and activity of the enzyme. researchgate.net While Bzl-phe-ome itself does not have as many ionizable groups as an enzyme, pH changes can still affect the protonation state of any residual acidic or basic impurities and influence hydrogen bonding patterns, thereby subtly altering its conformation. Studies on diketopiperazines containing proline and phenylalanine have shown that basic conditions can lead to isomerization, indicating a significant conformational change. researchgate.net The investigation of the tryptic hydrolysis of benzoyl-L-arginine ethyl ester in various mixed solvents and at different temperatures also highlights the profound impact of the medium on reaction kinetics, which is directly linked to molecular conformation. researchgate.net

Solid-State Structural Elucidation of Derivatives and Complexes (e.g., X-ray Crystallography)

While solution-state studies reveal the dynamic nature of a molecule, solid-state analysis, primarily through X-ray crystallography, provides a static, high-resolution picture of a molecule's conformation within a crystal lattice.

The crystal structure of N-cinnamoyl-L-phenylalanine methyl ester, a related compound, reveals that the molecules stack along a crystallographic axis, connected by N—H⋯O hydrogen bonds. nih.gov This hydrogen bonding is a common feature in the crystal structures of peptide derivatives. The solid-state structure of N-benzoyl-DL-phenylalanine has been determined to be monoclinic, with a specific hydrogen bonding pattern. nih.gov

The conformation observed in the solid state can provide valuable insights. For example, the X-ray structure of threo N-acetyl-S-p-methylbenzyl-L-phenyl-β-cysteine methyl ester shows a semi-extended backbone conformation. Furthermore, studies on N-ortho-ferrocenyl benzoyl amino acid esters have utilized X-ray crystallography to unambiguously determine the structure of the L-phenylalanine derivative. researchgate.net The development of metal-organic frameworks (MOFs) using chiral ligands derived from amino acids also relies heavily on single-crystal X-ray diffraction to determine the three-dimensional structure of the resulting coordination polymers. uq.edu.au

Solid-state NMR spectroscopy is another powerful technique for studying crystalline and polycrystalline samples, providing information on polymorphism and molecular conformation. nih.govresearchgate.net It can be used to determine the principal elements of the chemical shift tensors, which are sensitive to the local electronic environment and, therefore, the molecular structure. nih.gov

Below is a table summarizing the crystallographic data for a derivative of L-phenylalanine, N-cinnamoyl-L-phenylalanine methyl ester, which provides an example of the type of data obtained from solid-state structural studies.

| Compound | N-cinnamoyl-L-phenylalanine methyl ester |

| Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.041 (3) |

| b (Å) | 22.550 (4) |

| c (Å) | 4.9896 (15) |

| V (ų) | 1692.4 (7) |

| Z | 4 |

| Data sourced from a study on N-cinnamoyl-L-phenylalanine methyl ester. nih.gov |

Advanced Spectroscopic and Computational Approaches in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Bzl-Phe-OMe HCl in solution. While one-dimensional NMR provides basic structural information, advanced 2D NMR techniques are indispensable for a complete and unambiguous elucidation of its complex structure and spatial arrangement.

Application of 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Assigning Resonances and Probing Spatial Proximities

Two-dimensional (2D) NMR spectroscopy offers a powerful suite of experiments to unravel the intricate network of connections within the this compound molecule. huji.ac.ilyoutube.com These techniques spread the NMR information across two frequency dimensions, resolving signal overlap and revealing correlations between different nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comprinceton.edu For this compound, COSY spectra would reveal correlations between the α-proton and the β-protons of the phenylalanine backbone, as well as couplings within the aromatic rings of the benzyl (B1604629) and phenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, irrespective of their bonding connections. princeton.edu It detects through-space interactions (Nuclear Overhauser Effects or NOEs) between protons that are close to each other (typically within 5 Å). In the context of this compound, NOESY can elucidate the relative orientation of the benzyl and phenyl rings and the conformation of the amino acid backbone. For instance, NOE analysis has been used to study the binding mode of amino acid methyl esters to receptors, revealing through-space interactions that stabilize the complex. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms they are attached to, providing a map of one-bond ¹H-¹³C connections. youtube.comprinceton.edu HSQC is invaluable for assigning the carbon resonances of this compound by linking them to their directly bonded, and often more easily assigned, protons.

The combined application of these 2D NMR techniques allows for a comprehensive assignment of the proton and carbon spectra of this compound and provides detailed insights into its predominant conformation in solution. science.govipb.pt

Ligand-Induced Shifts (LIS) for Chiral Recognition Studies

The chiral nature of this compound makes it a subject of interest in chiral recognition studies. Ligand-induced shifts (LIS) in NMR spectroscopy serve as a powerful tool to investigate these interactions. By introducing a chiral auxiliary agent, such as a chiral solvating agent or a lanthanide shift reagent, it is possible to induce changes in the chemical shifts of the enantiomers of a chiral molecule.

In the context of this compound, studies on similar amino acid esters have demonstrated that chiral receptors can induce differential shifts in the NMR spectra of the L- and D-enantiomers. nih.gov For example, the interaction of amino acid methyl ester hydrochlorides with a glucose-based receptor in CDCl₃ led to noticeable changes in the proton NMR spectrum, indicating the formation of a host-guest complex. nih.gov The magnitude of these induced shifts can be used to determine the enantiomeric purity and to understand the mechanism of chiral discrimination at a molecular level. Although specific LIS studies on this compound are not extensively documented in the provided context, the methodology is directly applicable and has been used for analogous compounds. nih.govu-tokyo.ac.jp

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide a theoretical lens to complement experimental data, offering a dynamic and energetic perspective on the behavior of this compound. These methods allow for the exploration of conformational landscapes, interaction energies, and electronic properties that can be difficult to access experimentally. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. collectionscanada.gc.ca By solving Newton's equations of motion, MD simulations can sample the conformational space of this compound, revealing its flexibility and preferred shapes in different environments. collectionscanada.gc.cauni-regensburg.de

For derivatives of phenylalanine, MD simulations have been employed to analyze conformational preferences and intramolecular interactions. nih.govunibo.it These simulations can predict the distribution of different conformers and the energetic barriers between them. For instance, MD simulations have been used to investigate the stabilizing effects of benzyl-protected phenylalanine residues within peptides and to analyze the formation of intramolecular hydrogen bonds. mdpi.com Such simulations are critical for understanding how this compound might interact with biological targets or self-assemble.

Molecular Docking Studies for Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for predicting the binding mode of a ligand like this compound to a protein or other receptor. nih.govbas.bg

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The resulting scores are used to rank the potential binding modes. nih.gov For phenylalanine derivatives, docking studies have been instrumental in identifying key interactions with protein targets, such as HIV capsid proteins, and in guiding the design of new inhibitors. nih.govnih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. nih.gov While specific docking studies involving this compound as a ligand are not detailed, its use as a building block in molecules subjected to such studies highlights the relevance of this technique. chemimpex.com

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. iastate.edunorthwestern.educharm-eu.eu These methods can be used to calculate a wide range of properties, including optimized molecular geometry, charge distribution, molecular orbitals, and reaction energies. northwestern.edumdpi.com

For N-acylated phenylalanine derivatives, QM calculations have been used to confirm molecular structures and analyze electronic properties. researchgate.net Methods like Density Functional Theory (DFT) can be employed to investigate the effects of hydrogen bonding and molecular conformation on NMR chemical shifts, providing a deeper understanding of the experimental data. nih.gov Furthermore, QM calculations can predict sites of reactivity within the this compound molecule by analyzing its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. biointerfaceresearch.com

Mass Spectrometry (MS) for Characterization of Synthetic Products and Reaction Intermediates

Mass spectrometry is an indispensable analytical technique for the characterization of synthetic products and intermediates in the research of this compound. It provides precise information about the molecular weight and structural features of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for amino acid derivatives. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, allowing for the confirmation of its molecular weight.

For a related compound, N-Benzyl-L-serine, methyl ester, ESI-MS analysis shows a prominent [M+H]⁺ ion at m/z 210.1, which corresponds to its molecular weight of 209.24 g/mol . Further structural information can be obtained from fragmentation patterns, which involve the cleavage of specific bonds within the molecule. Common fragmentation patterns for such compounds include the loss of the methyl ester group (-CO₂Me, -59 Da) and the benzyl group (-91 Da). These characteristic fragments help confirm the identity and purity of the synthesized compound.

Table 2: Predicted ESI-MS Data for this compound

| Species | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule (based on free base MW = 269.35 g/mol ) | 270.35 |

| [M-CO₂Me+H]⁺ | Fragment after loss of the methyl ester group | 211.30 |

Advanced Chromatographic Techniques in Research

Chromatography is a cornerstone of separation science and is extensively used in research involving this compound for purification, identification, and quantification. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely applied at various stages of synthesis and analysis. researchgate.net

TLC is a rapid and cost-effective method used primarily for monitoring the progress of chemical reactions and for the initial assessment of product purity. nih.govnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. researchgate.net

HPLC offers higher resolution, speed, and sensitivity, making it suitable for both analytical and preparative applications. researchgate.net It is used for the final purity assessment of synthetic products, the isolation of compounds from complex mixtures, and quantitative analysis. researchgate.netgoogle.com

Since this compound is a chiral molecule, derived from L-phenylalanine, establishing its enantiomeric purity is critical, as different enantiomers can have vastly different biological activities. researchgate.net Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve optimal separation. For amino acid derivatives, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective. researchgate.net For example, in the analysis of related chiral compounds, a Phenomenex Lux-3u Cellulose-2 column has been successfully used with an isocratic mobile phase consisting of acetonitrile (B52724) and water with a formic acid modifier. orgsyn.orgnih.gov The ability to achieve baseline separation of enantiomers allows for the accurate determination of enantiomeric excess (ee) down to low levels. researchgate.netcat-online.com

Table 3: Exemplary Chiral HPLC Conditions for Analysis of Related Phenylalanine Derivatives

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) |

|---|---|---|---|---|

| (S)-5-Benzylpyrrolidine-2,4-dione | Phenomenex Lux-3u Cellulose-2 (150 x 4.6 mm) | 15% ACN + 0.1% Formic Acid / 85% H₂O + 0.1% Formic Acid | 1.2 | (S)-enantiomer: 15.49; (R)-enantiomer: 12.93 orgsyn.orgnih.gov |

| (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | Phenomenex Lux-3u Cellulose-2 (150 x 4.6 mm) | 30% ACN + 0.1% Formic Acid / 70% H₂O + 0.1% Formic Acid | 1.0 | (S)-enantiomer: 12.44; (R)-enantiomer: 17.72 orgsyn.orgnih.gov |

In multi-step syntheses, such as those that could produce this compound or its derivatives, careful monitoring of each reaction step is essential for optimizing yields and minimizing side products. Both HPLC and TLC are invaluable tools for this purpose.

Aliquots can be taken from a reaction mixture at various time points and analyzed to track the conversion of reactants into products. researchgate.netgoogle.com For example, the progress of hydrogenation reactions to produce related compounds has been followed by taking samples during the reaction and analyzing them via HPLC to determine the degree of conversion. google.com This allows for the precise determination of when a reaction is complete, preventing unnecessary reaction time or the formation of degradation products. Similarly, TLC is frequently used to check for the completion of coupling reactions or the removal of protecting groups in peptide synthesis. nih.govnih.gov Quantitative analysis of chromatograms can even be used to determine reaction kinetics and calculate conversion percentages. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Peptide and Biomolecule Synthesis

The synthesis of peptides and other biomolecules is a cornerstone of drug discovery and materials science. openaccessjournals.com Bzl-phe-ome hcl and its analogs are integral to these processes, and their utility is enhanced by ongoing innovations in synthetic methodologies.

Traditional peptide synthesis has relied heavily on two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). sterlingpharmasolutions.com SPPS, pioneered by Robert Bruce Merrifield, involves building a peptide chain on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents through washing and filtration. powdersystems.comacs.org LPPS, on the other hand, involves the stepwise assembly of amino acids in a solution. acs.org While historically challenging for longer peptides, modern LPPS techniques are gaining traction due to their scalability and sustainability. bachem.comcambrex.com

Recent advancements focus on improving the efficiency, sustainability, and scope of these methods. Key areas of development include:

Greener Solvents: The large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) used in traditional SPPS pose significant environmental and safety concerns. acs.orgrsc.org Research is now directed towards identifying and implementing "greener" alternatives. thermofisher.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and N-butylpyrrolidone (NBP) have shown promise as effective replacements for DMF in various steps of the synthesis process. acs.orgbiotage.comrgdiscovery.com Studies have demonstrated that solvent mixtures, such as DMSO/EtOAc, can offer adjustable polarity for optimizing reaction conditions. gyrosproteintechnologies.com

Advanced Synthesis Platforms: Innovations in synthesis technology aim to increase speed and purity. Microwave-assisted SPPS, for example, can accelerate coupling and deprotection steps, leading to shorter synthesis times and higher yields, which is particularly advantageous for long or complex sequences. aurigeneservices.comnih.gov Another novel approach, known as PEPSTAR, utilizes soluble "nanostar" supports in a liquid-phase method, which avoids the diffusional limitations of solid resins and may reduce costs. imperial.ac.uk

These evolving methodologies directly impact the use of building blocks like this compound, enabling the synthesis of more complex and diverse biomolecules with greater efficiency and reduced environmental impact.

| Methodology | Traditional Approach | Novel Approach | Key Advantage of Novel Approach |

|---|---|---|---|

| Synthesis Phase | Solid-Phase (SPPS) or Liquid-Phase (LPPS) | Hybrid Solid-Liquid Phase, Continuous Flow LPPS cambrex.com | Combines advantages of both methods, improves scalability. |

| Solvents | DMF, DCM, NMP acs.org | 2-MeTHF, Ethyl Acetate, NBP, DMSO/EtOAc biotage.comrgdiscovery.comgyrosproteintechnologies.com | Reduced toxicity and environmental impact. |

| Activation | Standard batch reactions | Microwave-Assisted Synthesis, Continuous Flow Reactors acs.orgaurigeneservices.com | Increased reaction speed and efficiency. |

| Support | Insoluble Polystyrene Resins powdersystems.com | Soluble "Nanostar" Supports (PEPSTAR) imperial.ac.uk | Overcomes diffusion limitations, improves purity. |

Exploration of Benzyl (B1604629) Phenylalanine Methyl Ester Hydrochloride in New Chemical Biology Tools

Chemical biology utilizes chemical tools to study and manipulate biological systems. Benzyl phenylalanine methyl ester hydrochloride serves as a fundamental component in the creation of such tools, enabling researchers to probe complex biological processes. chemimpex.com Its protected nature allows for its precise incorporation into larger molecules designed for specific biological functions. vulcanchem.com

Research findings highlight its application in several key areas:

Bioactive Peptide and Peptidomimetic Synthesis: this compound is a valuable building block for synthesizing peptides with specific biological activities. chemimpex.com These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins. For instance, phenylalanine derivatives are central to the design of inhibitors targeting the HIV-1 capsid (CA) protein, a crucial component in the viral life cycle. nih.govmdpi.com By incorporating modified phenylalanine analogs, researchers can explore structure-activity relationships to develop more potent antiviral agents.

Probing Protein-Protein Interactions: Understanding how proteins interact is fundamental to cell biology. Synthetic peptides containing this compound can be used to study these interactions. The benzyl and methyl ester groups can be strategically employed to influence the peptide's conformation and solubility, properties that are critical for its interaction with target proteins. vulcanchem.com